molecular formula C15H14Cl2N2O2 B5799074 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole

3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole

Katalognummer B5799074
Molekulargewicht: 325.2 g/mol
InChI-Schlüssel: PGIZRHRSXGNCDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications for various neurological disorders.

Wirkmechanismus

3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole acts as a potent and selective inhibitor of GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole can reduce neuronal excitability and potentially alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole are primarily related to its inhibition of GABA aminotransferase and subsequent increase in GABA levels. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. By modulating GABA levels, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole can potentially affect these processes and lead to therapeutic effects in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole is its high potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been shown to be effective in various animal models of neurological disorders, indicating its potential for therapeutic use. However, one limitation of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole is its relatively short half-life, which may require frequent dosing in clinical applications.

Zukünftige Richtungen

There are several potential future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole. One area of interest is its potential use in the treatment of epilepsy, as GABA is involved in the regulation of neuronal excitability. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole may have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further studies are also needed to evaluate the safety and efficacy of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole in clinical trials for various neurological disorders.

Synthesemethoden

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(1-pyrrolidinyl)isoxazol-5-amine in the presence of a base, followed by methylation of the resulting intermediate with methyl iodide. This method has been optimized to produce high yields of pure 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole.

Wissenschaftliche Forschungsanwendungen

3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIZRHRSXGNCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](pyrrolidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.